Laudanosine, 6'-bromo-
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Overview
Description
Laudanosine, 6’-bromo- is a derivative of laudanosine, a benzyltetrahydroisoquinoline alkaloidLaudanosine itself is a recognized metabolite of neuromuscular blocking agents such as atracurium and cisatracurium .
Preparation Methods
The synthesis of laudanosine, 6’-bromo- typically involves the bromination of laudanosine. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Chemical Reactions Analysis
Laudanosine, 6’-bromo- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is a brominated derivative of the oxidized laudanosine.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. The major product is a reduced form of laudanosine, 6’-bromo-.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Scientific Research Applications
Laudanosine, 6’-bromo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
Laudanosine, 6’-bromo- exerts its effects primarily through its interaction with neurotransmitter receptors in the central nervous system. It has been shown to interact with GABA receptors, glycine receptors, opioid receptors, and nicotinic acetylcholine receptors. These interactions can modulate neuronal activity and influence various physiological processes, including muscle relaxation and seizure activity .
Comparison with Similar Compounds
Laudanosine, 6’-bromo- is structurally similar to other benzyltetrahydroisoquinoline alkaloids such as papaverine and its derivatives. it has unique properties due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets . Similar compounds include:
Papaverine: Known for its vasodilatory effects and use in treating spasms.
Tetrahydropapaverine: A precursor in the synthesis of various alkaloids.
N-methyltetrahydropapaverine: Another metabolite of neuromuscular blocking agents with similar pharmacological properties.
Properties
CAS No. |
53392-66-8 |
---|---|
Molecular Formula |
C21H26BrNO4 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C21H26BrNO4/c1-23-7-6-13-9-18(24-2)20(26-4)11-15(13)17(23)8-14-10-19(25-3)21(27-5)12-16(14)22/h9-12,17H,6-8H2,1-5H3 |
InChI Key |
LGEHGMJWQAKLLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)OC)OC |
Origin of Product |
United States |
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